molecular formula C22H28N6O2 B608638 Lorpucitinib CAS No. 2230282-02-5

Lorpucitinib

Katalognummer B608638
CAS-Nummer: 2230282-02-5
Molekulargewicht: 408.5
InChI-Schlüssel: NJKMSBSVJSQUBU-SHTZXODSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lorpucitinib, also known as JNJ-64251330, is an oral, small molecule, potent pan-JAK inhibitor . It has been found to have favorable enteric-selective properties . This means it is primarily active in the gut, which makes it potentially useful for treating diseases of the human gastrointestinal tract .


Physical And Chemical Properties Analysis

Lorpucitinib has a molecular weight of 408.50 . It’s recommended to be stored at 4°C, and it’s stable for up to 6 months at -80°C and 1 month at -20°C . The appearance of Lorpucitinib is described as white to off-white .

Wissenschaftliche Forschungsanwendungen

  • Sunitinib and Ethaselen in Colorectal Cancer : The study by Zheng et al. (2016) explores the combination effect of sunitinib and Ethaselen (BBSKE), a thioredoxin reductase 1 inhibitor, in colorectal cancer cells. This combination exhibited a synergistic effect against cell proliferation and increased apoptosis rates, suggesting a promising strategy for colorectal cancer therapy (Zheng et al., 2016).

  • Sunitinib and Statins in Cancer Therapy : Bil et al. (2010) investigated the cytostatic/cytotoxic effects of combining statins with sunitinib. They found that the combination of lovastatin and sorafenib (a drug similar to sunitinib) produced synergistic effects against various tumor cell lines, indicating a potential strategy for cancer therapy, particularly in urooncology (Bil et al., 2010).

  • Mutations and Resistance to Sunitinib in Renal Cell Cancer : Elgendy et al. (2019) sequenced tumor samples to identify mutations associated with acquired resistance to sunitinib in renal cell carcinoma (RCC). They found several mutations that render tumor cells resistant to sunitinib, highlighting potential biomarkers for predicting sunitinib resistance and guiding treatment strategies in RCC (Elgendy et al., 2019).

  • Sunitinib and Pharmacological Interactions : Kawahara et al. (2010) analyzed the effects of sunitinib on multidrug resistance, finding that it can overcome resistance mediated by certain ATP-binding cassette transporters. This suggests sunitinib's potential role in personalized chemotherapy (Kawahara et al., 2010).

Wirkmechanismus

Lorpucitinib works by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway . This pathway is involved in inflammation and may promote polyp formation in conditions like familial adenomatous polyposis (FAP) . By selectively inhibiting this pathway in the gut, Lorpucitinib may provide a treatment for FAP .

Eigenschaften

IUPAC Name

2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKMSBSVJSQUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorpucitinib

CAS RN

2230282-02-5
Record name Lorpucitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230282025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORPUCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1QTY7C25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.